molecular formula C16H13N5O3 B6519124 N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 933010-54-9

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B6519124
CAS No.: 933010-54-9
M. Wt: 323.31 g/mol
InChI Key: DYOSSEAFFQRUOT-UHFFFAOYSA-N
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Description

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C16H13N5O3 and its molecular weight is 323.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.10183929 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the human mitogen-activated protein kinase 1 (MEK-1) enzyme . MEK-1 plays a crucial role in cellular signaling pathways, particularly those involved in cell growth and differentiation.

Mode of Action

The compound interacts with its target, the MEK-1 enzyme, through a process known as molecular docking . This interaction results in the inhibition of the enzyme, which can lead to changes in the cellular signaling pathways that the enzyme is involved in .

Biochemical Pathways

The inhibition of the MEK-1 enzyme affects the MAPK/ERK pathway , a key signaling pathway involved in cell growth and differentiation . The downstream effects of this inhibition can include reduced cell proliferation and increased cell differentiation.

Pharmacokinetics

Tetrazoles, in general, are known to act asnonclassical bioisosteres of carboxylic acids due to their near pKa values . This property allows them to penetrate more easily through cell membranes, potentially improving the bioavailability of the compound .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibition of the MEK-1 enzyme and the subsequent effects on the MAPK/ERK pathway . This can result in changes in cell growth and differentiation, potentially leading to therapeutic effects in conditions characterized by abnormal cell proliferation.

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the compound shows good thermal stabilities , which can affect its stability and efficacy. Additionally, the compound’s solubility in lipids can influence its distribution within the body and its ability to reach its target cells.

Properties

IUPAC Name

N-[(1-phenyltetrazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c22-16(11-6-7-13-14(8-11)24-10-23-13)17-9-15-18-19-20-21(15)12-4-2-1-3-5-12/h1-8H,9-10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOSSEAFFQRUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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